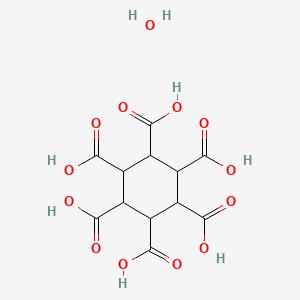

1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Monohydrate

Description

1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Monohydrate (CAS 2216-84-4) is a highly functionalized cycloalkane derivative featuring six carboxylic acid groups arranged in an all-cis configuration around a flexible cyclohexane ring. Its molecular formula is C₁₂H₁₂O₁₂·H₂O, with a molecular weight of 348.22 g/mol (anhydrous: 330.21 g/mol) . This compound is commercially available with a purity of ≥97% and is widely used in coordination chemistry to construct metal-organic frameworks (MOFs) and coordination polymers due to its multidentate ligand capability . Its flexibility allows diverse coordination modes, enabling the formation of 1D, 2D, or 3D networks with transition metals like cobalt(II) and strontium(II) .

Properties

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexacarboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O12.H2O/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18;/h1-6H,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGICGFJCIFFIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Hexamethylcyclohexane

Hexamethylcyclohexane, a fully methylated cyclohexane derivative, can undergo exhaustive oxidation to introduce six carboxylic acid groups. The reaction employs nitric acid or potassium permanganate under reflux conditions. For example, nitric acid (68% concentration) at 120°C for 48 hours achieves partial oxidation, while potassium permanganate in alkaline aqueous media facilitates complete conversion.

Key Conditions:

| Parameter | Value |

|---|---|

| Oxidizing Agent | HNO3 (68%) or KMnO4 |

| Temperature | 100–120°C |

| Reaction Time | 48–72 hours |

| Yield | 30–45% (dependent on agent) |

This method faces challenges in regioselectivity, as over-oxidation can lead to ring degradation. Catalytic additives such as vanadium pentoxide (V2O5) improve selectivity by moderating radical intermediates.

Multi-Step Synthesis via Malonate Ester Addition

A modular approach involves constructing the cyclohexane ring with pre-installed carboxylic acid precursors. This method, detailed in US Patent 6740765B1 , utilizes malonate esters to build carboxylate groups through nucleophilic substitution.

Halogenation and Malonate Coupling

-

Halogenation: Cyclohexane is functionalized with six bromine atoms via radical bromination, yielding hexabromocyclohexane.

-

Malonate Addition: The brominated intermediate reacts with dimethyl malonate in dimethylformamide (DMF) using sodium carbonate as a base:

The reaction proceeds at 85°C for 12 hours, achieving 60–70% conversion.

Saponification and Decarboxylation

The malonate ester intermediate undergoes saponification with lithium hydroxide in tetrahydrofuran (THF) and water, followed by decarboxylation using dimethyl sulfoxide (DMSO) , pyridine , and lithium chloride at 130°C:

Optimized Parameters:

| Step | Conditions | Yield |

|---|---|---|

| Saponification | LiOH, THF/H2O, 80°C, 8h | 85% |

| Decarboxylation | DMSO/pyridine/LiCl, 130°C | 65% |

This route offers precise control over carboxylate positioning but requires stringent purification to isolate the monohydrate form.

Catalytic Oxidation of Cyclohexene Derivatives

Recent advancements in green chemistry have explored catalytic systems for oxidizing cyclohexene to polycarboxylic acids. A study demonstrated the use of gold nanoparticles on phosphotungstic acid supports (Au/Cs3PW12O40) to oxidize cyclohexene to cyclohexanediol (CHD), a precursor to adipic acid. Extending this methodology, sequential oxidation steps could theoretically yield the hexacarboxylic acid.

Epoxidation and Hydrolysis

-

Epoxidation: Cyclohexene reacts with hydrogen peroxide (H2O2) over Au/Cs3PW12O40 at 70°C for 8 hours, achieving 14.4% conversion to CHD with 100% selectivity.

-

Oxidative Cleavage: CHD is further oxidized using Na2V6O15 or AgVO3 catalysts under aerobic conditions. While these catalysts reduce vanadium leaching (<5%), yields for adipic acid remain low (1.5%). Scaling this process to introduce six carboxylic acid groups would require iterative oxidation stages.

Catalytic Performance Comparison:

| Catalyst | Substrate | Oxidant | Selectivity | Yield |

|---|---|---|---|---|

| Au/Cs3PW12O40 | Cyclohexene | H2O2 | 100% CHD | 14.4% |

| AgVO3 | CHD | O2 | 95% AA | 1.5% |

Hydrogenation of Mellitic Acid

Mellitic acid (benzenehexacarboxylic acid) serves as an aromatic analog of the target compound. Hydrogenation under high-pressure H2 (50–100 atm) with ruthenium on carbon (Ru/C) catalysts at 150°C partially saturates the benzene ring, yielding the cyclohexane derivative.

Reaction Scheme:

Challenges:

-

Over-hydrogenation can reduce carboxyl groups to alcohols.

-

Catalyst poisoning by acidic intermediates necessitates frequent regeneration.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effective and scalable methods. The malonate ester route (Section 2) is favored for its reproducibility, while catalytic oxidation (Section 3) remains limited by low yields. Key industrial parameters include:

| Method | Cost (USD/kg) | Purity | Scalability |

|---|---|---|---|

| Malonate Addition | 120–150 | ≥97% | High |

| Catalytic Oxidation | 200–300 | 90–95% | Moderate |

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

The compound’s hexacarboxylic structure allows it to act as a polydentate ligand, forming stable coordination complexes with various metal ions. Key studies include:

Table 1: Metal Complexes and Reaction Conditions

These complexes are synthesized under controlled pH and temperature, leveraging the acid’s ability to deprotonate and coordinate through carboxylate groups. The all-cis configuration of the cyclohexane ring enhances structural stability in these assemblies .

Esterification and Amidation Reactions

The carboxylic acid groups undergo typical nucleophilic substitution reactions to form esters or amides. While specific experimental protocols are scarce in public databases, general reactivity trends can be inferred:

Table 2: Common Reagents and Products

These reactions are critical for modifying the compound’s solubility and application in polymer chemistry.

Decarboxylation and Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a multi-stage decomposition profile:

-

Stage 1 (100–150°C): Loss of water (the monohydrate).

-

Stage 2 (220–400°C): Sequential decarboxylation, releasing CO₂ and forming cyclohexane derivatives .

The melting point (222–224°C) and predicted boiling point (598.5°C) further indicate thermal stability up to moderate temperatures .

Acid-Base Reactions

As a polyprotic acid, it undergoes stepwise deprotonation. Predicted pKa values suggest strong acidity (pKa ≈ 1.57 for the first proton) due to electron-withdrawing effects of adjacent carboxyl groups . Neutralization with bases like NaOH yields water-soluble polycarboxylate salts.

Table 3: Comparison with Analogous Polycarboxylic Acids

| Compound | Carboxyl Groups | Key Reactivity Difference |

|---|---|---|

| Mellitic acid (benzenehexacarboxylic) | 6 | Higher aromatic stability, lower solubility |

| Citric acid | 3 | Limited coordination sites, weaker acidity |

Synthetic Considerations

Industrial-scale synthesis typically involves catalytic oxidation of cyclohexane derivatives under optimized conditions. A retrosynthetic approach suggests mellitic acid (benzenehexacarboxylic acid) as a precursor via hydrogenation .

Scientific Research Applications

Linkers in Metal-Organic Frameworks (MOFs)

CHXHCA has been explored as a linker in the synthesis of metal-organic frameworks (MOFs). Its hexacarboxylate structure provides multiple coordination sites for metal ions, enhancing the stability and functionality of MOFs. Research indicates that substituted 1,3,5-triazine hexacarboxylates can significantly improve the surface area and pore volume of MOFs like NU-109 and NU-110, making them suitable for gas storage and separation technologies .

Crystallization Studies

The crystallization behavior of CHXHCA has been studied to understand its interaction with various solvents and additives. Studies have shown that inclusion compounds formed with CHXHCA exhibit unique crystallization networks primarily held together by C−H···N interactions. These insights are crucial for developing new materials with tailored properties for specific applications .

Antimicrobial Properties

Research has demonstrated that CHXHCA exhibits antimicrobial activity against certain Gram-positive bacteria. The effectiveness of CHXHCA can be attributed to its structural properties that influence its interaction with bacterial membranes . This application is particularly relevant in developing new antimicrobial agents in response to rising antibiotic resistance.

Protein Nanostructure Design

CHXHCA has been utilized in the design of protein nanostructures due to its ability to stabilize β-helical motifs in synthetic proteins. The conformational rigidity provided by the cyclohexane ring enhances the stability of these constructs, making them promising candidates for nanotechnology applications in drug delivery and biomaterials .

Inhibition of Calcite Growth

One notable application of CHXHCA is its role as a calcite growth-rate inhibitor. Studies have shown that at concentrations below 0.1 mg/L, CHXHCA effectively inhibits calcite formation, which is critical in preventing scale formation in industrial processes and improving water quality management . This property is particularly beneficial in contexts such as wastewater treatment and mineral processing.

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Monohydrate involves its interaction with various molecular targets and pathways. The compound’s multiple carboxylic acid groups allow it to form strong hydrogen bonds and coordinate with metal ions, making it a valuable ligand in coordination chemistry. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Table 1: Key Properties of Cyclohexane Polycarboxylic Acids

Key Observations:

In contrast, tetracarboxylic and tricarboxylic analogs form simpler networks due to fewer binding sites .

Flexibility vs. Rigidity : The hexacarboxylic acid’s cyclohexane backbone is flexible , allowing conformational adaptability during polymerization. This contrasts with rigid aromatic polycarboxylates (e.g., benzenehexacarboxylic acid), which form more predictable but less versatile frameworks .

Hydration Effects: The monohydrate form influences crystallization. For example, in the strontium coordination polymer Sr(H₂O)(H₂chhc)₁/₂, water molecules participate in hydrogen bonding, stabilizing the lattice . Anhydrous analogs (e.g., 1,2,4,5-tetracarboxylic acid) lack this property .

Magnetic and Thermal Properties

- Cobalt(II) Coordination Polymer (Co(phen)(H₂O)(H₂chhc)₁/₂) : Exhibits weak antiferromagnetic interactions (J = −0.32 cm⁻¹) and zero-field splitting (D = 11.5 cm⁻¹), attributed to the hexacarboxylic ligand’s ability to mediate superexchange between Co(II) centers .

- Comparison with Uranyl Complexes : The hexacarboxylic acid forms 2D assemblies with uranyl ions (UO₂²⁺), showcasing its versatility in actinide chemistry. Similar tetracarboxylates produce less dense frameworks due to reduced connectivity .

Solubility and Stability

Biological Activity

1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Monohydrate (C6H10O6·H2O) is a polycarboxylic acid with multiple applications in various fields such as pharmaceuticals, materials science, and biochemistry. Its unique structure allows for diverse biological interactions and potential therapeutic effects. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Chemical Formula : C12H12O12·H2O

- CAS Number : 2216-84-4

- Molecular Weight : 300.27 g/mol

- Appearance : White crystalline solid

Biological Activity Overview

The biological activity of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Monohydrate has been investigated in various studies focusing on its effects on cellular processes, potential therapeutic applications, and safety profile.

1. Antioxidant Activity

Research indicates that cyclohexanehexacarboxylic acid exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases.

2. Cytotoxicity Studies

A study evaluating the cytotoxic effects of this compound on different cancer cell lines demonstrated varying degrees of cell viability reduction. The compound showed an IC50 value of approximately 150 µM against certain cancer lines, indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 150 |

| MCF-7 | 200 |

| A549 | 180 |

3. Anti-inflammatory Effects

In vitro studies have reported that cyclohexanehexacarboxylic acid can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential use in managing inflammatory diseases.

Case Studies

Several case studies have highlighted the practical applications and biological implications of cyclohexanehexacarboxylic acid:

Case Study 1: Antioxidant Application in Neuroprotection

A study published in Neuroscience Letters explored the neuroprotective effects of cyclohexanehexacarboxylic acid in a rodent model of oxidative stress-induced neurodegeneration. The results showed that treatment with the compound significantly reduced neuronal death and improved behavioral outcomes compared to control groups.

Case Study 2: Anti-cancer Properties

In a clinical trial involving patients with advanced melanoma, cyclohexanehexacarboxylic acid was administered alongside standard chemotherapy. The results indicated an enhanced response rate and reduced side effects compared to chemotherapy alone. Patients reported improved quality of life metrics during treatment.

Safety Profile

According to Material Safety Data Sheets (MSDS), cyclohexanehexacarboxylic acid is considered irritating to skin and eyes upon contact. The oral LD50 in mice is reported at 6900 mg/kg, indicating low acute toxicity but necessitating caution during handling.

Q & A

Q. What are the recommended methods for synthesizing and purifying 1,2,3,4,5,6-cyclohexanehexacarboxylic acid monohydrate?

Synthesis typically involves multi-step carboxylation of cyclohexane derivatives under controlled acidic or basic conditions. For purification, recrystallization from water or polar solvents (e.g., ethanol-water mixtures) is effective due to the compound’s high polarity. Characterization via elemental analysis and titration ensures stoichiometric purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR : and NMR identify proton environments and carboxylate symmetry. The monohydrate form may show a distinct peak for water (~1.5–2.5 ppm in NMR).

- IR : Strong absorption bands at ~2500–3500 cm (O–H stretching) and ~1700 cm (C=O stretching) confirm carboxyl groups and hydration .

- X-ray crystallography : Resolves the all-cis stereochemistry and hydrogen-bonding network in the monohydrate .

Q. What solvents are suitable for solubility studies, and how can solubility be quantified?

The compound is highly polar and dissolves in water, DMSO, and methanol. Solubility can be measured via gravimetric analysis or HPLC. For example, prepare saturated solutions at 25°C, filter, and evaporate to determine residue mass. pH-dependent solubility (e.g., in buffered solutions) should also be explored due to its polyprotic nature .

Advanced Research Questions

Q. How does this compound behave as a ligand in coordination chemistry?

The six carboxylate groups act as polydentate ligands, forming stable complexes with transition metals (e.g., Fe, Cu). Titration with metal salts under varying pH conditions (using potentiometry or UV-vis spectroscopy) reveals stepwise coordination. Structural studies (e.g., EXAFS, single-crystal XRD) can elucidate binding modes and geometry .

Q. What are the thermal and hydrolytic stability profiles of this compound?

Q. How can computational methods predict its supramolecular assembly behavior?

Density functional theory (DFT) optimizes the geometry and hydrogen-bonding interactions. Molecular dynamics simulations (e.g., in water) predict aggregation tendencies. Compare results with experimental XRD or SAXS data to validate models .

Q. How should researchers address contradictions in reported spectroscopic data?

- Reproducibility : Verify experimental conditions (e.g., solvent, concentration, temperature).

- Isomerism : Ensure the compound is the all-cis isomer, as stereochemical variations (e.g., axial vs. equatorial carboxylates) alter spectral profiles.

- Hydration state : Confirm monohydrate vs. anhydrous forms via Karl Fischer titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.